2-(hydroxyimino)-3-oxo-N-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(hydroxyimino)-3-oxo-N-phenylbutanamide is a chemical compound with a unique structure that includes both oxime and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxyimino)-3-oxo-N-phenylbutanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitrosation of substituted malonic esters followed by oximation . The reaction conditions often include the use of specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(hydroxyimino)-3-oxo-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce amines.
Scientific Research Applications
2-(hydroxyimino)-3-oxo-N-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-(hydroxyimino)-3-oxo-N-phenylbutanamide exerts its effects involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other interactions that can modulate its activity .
Comparison with Similar Compounds
Similar Compounds
2-(hydroxyimino)aldehydes: These compounds share the oxime functional group and exhibit similar reactivity.
2-(hydroxyimino)methyl-1H-indol-1-yl)acetamide derivatives: These compounds have similar structural features and are studied for their antioxidant properties.
Uniqueness
What sets 2-(hydroxyimino)-3-oxo-N-phenylbutanamide apart is its combination of oxime and amide groups, which provides unique reactivity and potential applications in various fields. Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
(Z)-3-hydroxy-2-nitroso-N-phenylbut-2-enamide |
InChI |
InChI=1S/C10H10N2O3/c1-7(13)9(12-15)10(14)11-8-5-3-2-4-6-8/h2-6,13H,1H3,(H,11,14)/b9-7- |
InChI Key |
HMVFHMLPFAZHEW-CLFYSBASSA-N |
Isomeric SMILES |
C/C(=C(\C(=O)NC1=CC=CC=C1)/N=O)/O |
Canonical SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.